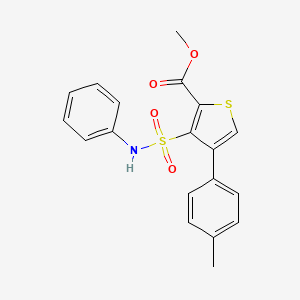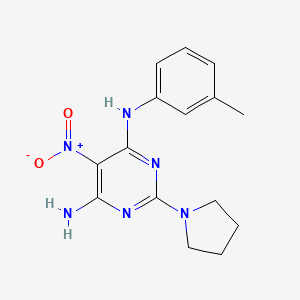
N-(3-methylphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methylphenylamine with 5-nitro-2-chloropyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE can be compared with other pyrimidine derivatives such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Cytarabine: An antimetabolite used in the treatment of leukemia.
Gemcitabine: Another antimetabolite used in chemotherapy.
The uniqueness of N4-(3-METHYLPHENYL)-5-NITRO-2-(PYRROLIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities compared to other pyrimidine derivatives .
Eigenschaften
Molekularformel |
C15H18N6O2 |
|---|---|
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
4-N-(3-methylphenyl)-5-nitro-2-pyrrolidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H18N6O2/c1-10-5-4-6-11(9-10)17-14-12(21(22)23)13(16)18-15(19-14)20-7-2-3-8-20/h4-6,9H,2-3,7-8H2,1H3,(H3,16,17,18,19) |
InChI-Schlüssel |
OPVDKXGYNZMBRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-ethyl-8-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11263271.png)
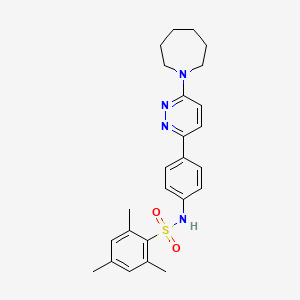

![1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B11263286.png)
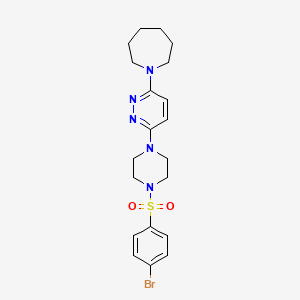
![2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11263290.png)
![N-(3,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11263300.png)
![N-(2-fluorophenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11263306.png)
![4-butoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11263311.png)
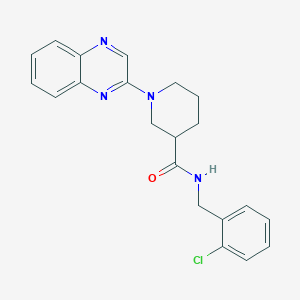
![2-({4-methyl-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B11263316.png)
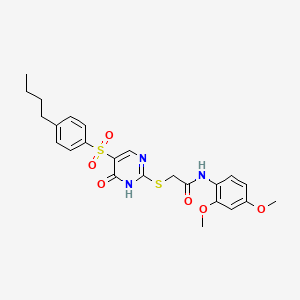
![8-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11263327.png)
